N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0954591
InChI: InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3
SMILES: CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2
Molecular Formula: C15H12ClNO5S
Molecular Weight: 353.8 g/mol

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide

CAS No.:

Cat. No.: VC0954591

Molecular Formula: C15H12ClNO5S

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide -

Specification

Molecular Formula C15H12ClNO5S
Molecular Weight 353.8 g/mol
IUPAC Name N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
Standard InChI InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3
Standard InChI Key BYFQTIYILMWLMY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2
Canonical SMILES CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator